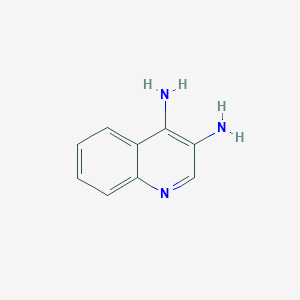

Quinoline-3,4-diamine

Overview

Description

Quinoline-3,4-diamine, also known as 3,4-diaminobenzonitrile, is a chemical compound with the molecular formula C8H10N2. It is an organic compound that is used in a variety of applications, ranging from industrial to medical. It is a colorless, odorless solid that is soluble in water and organic solvents. The compound is of great interest to researchers due to its potential medical and industrial applications.

Scientific Research Applications

Green Chemistry in Synthesis

Quinoline derivatives, including Quinoline-3,4-diamine, have been explored for their environmentally friendly synthesis methods. For instance, a study highlighted the efficient and benign synthesis of Quinoxaline, a related compound, using fruit juice as a catalyst. This approach emphasizes mild reaction conditions and high yields, aligning with green chemistry principles (Sheikh, Karimkha, & Kasim, 2020).

Anticancer Activities

Quinoline compounds are noted for their anticancer properties. A comprehensive review on Quinoline and its analogs discussed their efficacy in inhibiting key biological processes like tyrosine kinases and DNA repair, making them valuable in cancer drug discovery (Solomon & Lee, 2011).

Asymmetric Hydrogenation Catalysts

Research into the asymmetric hydrogenation of quinoline derivatives has shown promising results, particularly with phosphorus-free chiral cationic ruthenium(II)/η6 -arene-N-monosulfonylated diamine complexes. These complexes demonstrate high effectiveness and enantioselectivity, with potential applications in synthesizing natural alkaloids and pharmaceutical intermediates (Luo, He, & Fan, 2016).

Electroluminescent Device Applications

Quinoline derivatives have been used in the fabrication of electroluminescent devices. A study involving pyrazolo[3,4-b]quinolines in three-layer electroluminescent devices showcased bright blue-green and blue emissions, indicating their potential in electronic and lighting applications (Funaki et al., 2004).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of quinoline-based derivatives have been investigated, revealing significant potential in technological applications. A study conducted both experimental and computational assessments, indicating that these compounds have notable electron donating capabilities and stability, making them suitable for NLO applications (Khalid et al., 2019).

Synthesis of Polyamides

This compound has also been utilized in the synthesis of novel polyamides with excellent solubility and thermal stability. These polyamides exhibit high glass transition temperatures and decomposition temperatures, suggesting their usefulness in various industrial applications (Ghaemy & Bazzar, 2010).

Chemosensors for Explosives

In the realm of security and sensing, quinoline-based compounds have been developed as chemosensors for explosives like 2,4,6-trinitrophenol (TNP). Their high selectivity and sensitivity towards TNP, demonstrated through fluorescence quenching mechanisms, underscore their potential in explosive detection (Halder et al., 2018).

Therapeutic Potential

The therapeutic potential of quinoline derivatives is vast, with applications in antimalarial, antimicrobial, anticancer, and various other pharmacological areas. Their presence in numerous bioactive compounds highlights their significance in medicinal chemistry (Narwal, Kumar, & Verma, 2017).

Mechanism of Action

Target of Action

Quinoline-3,4-diamine, a derivative of quinoline, is known to interact with diverse biological targets such as proteins, receptors, and enzymes . This interaction forms the basis for its broad spectrum of bioactivity, which includes antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor activities .

Mode of Action

The interaction of this compound with its targets results in a variety of changes. For instance, certain derivatives of quinoline have been found to inhibit quorum sensing, a central communication system in bacteria . This inhibition can prevent biofilm formation and disrupt pre-formed biofilms, thereby reducing the virulence of the bacteria .

Biochemical Pathways

this compound affects several biochemical pathways. As an inhibitor of quorum sensing, it can disrupt the communication between bacteria, thereby affecting their ability to form biofilms . This disruption can have downstream effects on the bacteria’s virulence and resistance to antibiotics .

Pharmacokinetics

Quinoline derivatives are generally known for their broad spectrum of bioactivities and low toxicity on human cells , suggesting that they may have favorable ADME properties.

Result of Action

The action of this compound at the molecular and cellular level results in a reduction of bacterial virulence. For example, it has been found to reduce biofilm formation by nearly 50% and pre-formed biofilm masses by 25% . It also significantly reduces the synthesis of pyocyanin, a virulence factor, by over 70% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other microorganisms and the physical characteristics of the environment can affect the compound’s ability to inhibit quorum sensing and reduce biofilm formation

Biochemical Analysis

Biochemical Properties

Quinoline-3,4-diamine plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit lactate dehydrogenase A (LDHA), an enzyme involved in the conversion of pyruvate to lactate in glycolysis . This inhibition leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation. Additionally, this compound interacts with various biomolecules, including thiol, amine, and hydroxyl groups, due to its electrophilic properties .

Cellular Effects

This compound has profound effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to reduce the activation of NF-κB, a key transcription factor involved in inflammatory responses . This reduction in NF-κB activity leads to decreased production of pro-inflammatory cytokines and chemokines, thereby exerting anti-inflammatory effects. Furthermore, this compound affects cellular metabolism by inhibiting glycolysis and promoting oxidative phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to LDHA, inhibiting its activity and thereby reducing lactate production . This inhibition leads to an accumulation of glycolytic intermediates and a shift towards oxidative phosphorylation. Additionally, this compound modulates gene expression by affecting transcription factors such as NF-κB . These molecular interactions result in altered cellular metabolism and reduced inflammatory responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of glycolysis and persistent anti-inflammatory effects . The stability and activity of the compound can be influenced by factors such as temperature and pH.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and improved metabolic function . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular enzymes and proteins at high concentrations.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with LDHA and other enzymes involved in glycolysis . By inhibiting LDHA, the compound reduces lactate production and promotes oxidative phosphorylation. This shift in metabolic flux leads to increased oxygen consumption and altered levels of glycolytic intermediates . Additionally, this compound may interact with other metabolic enzymes, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, its interaction with mitochondrial proteins may enhance its effects on oxidative phosphorylation .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound has been observed to localize within mitochondria, where it interacts with mitochondrial proteins involved in oxidative phosphorylation . This localization is likely facilitated by targeting signals or post-translational modifications that direct this compound to specific cellular compartments. The subcellular localization of the compound plays a crucial role in its biochemical and pharmacological effects.

properties

IUPAC Name |

quinoline-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOMICFLROGMAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363836 | |

| Record name | 3,4-Diaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87751-33-5 | |

| Record name | 3,4-Diaminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1585728.png)